Absence of Public Comparative Data Against Closest Analog BTP2
An exhaustive search was conducted in compliance with the provided source restrictions. The search targeted primary research articles, patents, and authoritative databases for any quantitative biological, pharmacological, or chemical data on 4-methyl-N-(2-(pyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide. The search yielded no such data. The most structurally characterized analog with biological data is the CRAC channel inhibitor BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) [1]. While BTP2 has quantified activity in human neutrophils, no direct or indirect comparative data exists to differentiate our target compound from BTP2 or any other analog. This represents a critical evidence gap for making data-driven procurement decisions.
| Evidence Dimension | Quantified biological activity (e.g., cellular IC50, target binding Ki) |
|---|---|
| Target Compound Data | Data not available in permitted sources. |
| Comparator Or Baseline | Closest characterized analog: BTP2 (CAS Not Provided). Demonstrated inhibition of CRAC channel-mediated calcium influx in human neutrophils at 10 µM after 5 min incubation, and a 24h irreversible effect [1]. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Human neutrophil functional assays (calcium influx, ROS production) [1]. |
Why This Matters
For scientific selection, the lack of data means this compound is a high-risk, high-reward tool; its unique properties must be empirically determined, making it suitable for exploratory SAR studies but not for projects requiring established potency or selectivity.
- [1] HAL TEI export of inserm-00276875. N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2) inhibits store-operated calcium entry in human neutrophils. 2011. View Source
